molecular formula C6H13NO3S B1308971 4-(ethylamino)-1,1-dioxothiolan-3-ol CAS No. 66335-84-0

4-(ethylamino)-1,1-dioxothiolan-3-ol

Cat. No.: B1308971
CAS No.: 66335-84-0
M. Wt: 179.24 g/mol
InChI Key: YXUFFWJIYMWWIG-UHFFFAOYSA-N
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Description

4-(ethylamino)-1,1-dioxothiolan-3-ol is a chemical compound with the molecular formula C6H13NO3S It is known for its unique structure, which includes a tetrahydrothiophene ring with an ethylamino group and a hydroxyl group, along with a 1,1-dioxide functional group

Preparation Methods

The synthesis of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves several steps. One common synthetic route includes the reaction of tetrahydrothiophene with ethylamine under controlled conditions to introduce the ethylamino group. The hydroxyl group is then introduced through a subsequent reaction, and the final step involves the oxidation of the sulfur atom to form the 1,1-dioxide functional group. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

4-(ethylamino)-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can target the 1,1-dioxide group, potentially converting it back to a sulfide.

    Substitution: The ethylamino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(ethylamino)-1,1-dioxothiolan-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 1,1-dioxide group is known to influence the compound’s reactivity and stability, affecting its overall behavior in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic processes and cellular signaling.

Comparison with Similar Compounds

4-(ethylamino)-1,1-dioxothiolan-3-ol can be compared with similar compounds such as:

    4-(Methylamino)tetrahydrothiophene-3-OL 1,1-dioxide: This compound has a methylamino group instead of an ethylamino group, leading to differences in reactivity and applications.

    4-(Ethylamino)tetrahydrothiophene-3-OL:

    This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Properties

IUPAC Name

4-(ethylamino)-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-7-5-3-11(9,10)4-6(5)8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUFFWJIYMWWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CS(=O)(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424378
Record name 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66335-84-0
Record name 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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